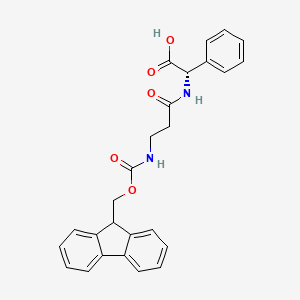
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. The compound’s structure includes a phenylacetic acid moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid typically involves the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with phenylacetic acid derivatives. Common reagents used in this synthesis include isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN3) . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common, allowing for the efficient production of peptides with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Fmoc protective group.
Substitution: The compound can undergo substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted phenylacetic acid compounds. These products are often used as intermediates in further synthetic processes.
Scientific Research Applications
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent and protective group.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound’s molecular targets include the amino acids being coupled, and the pathways involved are those of peptide bond formation and deprotection.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
Uniqueness
What sets (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid apart from similar compounds is its specific structure, which includes a phenylacetic acid moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it particularly useful in specific peptide synthesis applications.
Biological Activity
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid, commonly referred to as a fluorenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenyl group, which is known for its aromatic characteristics, attached to an amino acid-like structure. The presence of the methoxycarbonyl and phenylacetic acid moieties suggests potential interactions with various biological targets.
Molecular Formula : C18H20N2O4
Molecular Weight : 336.36 g/mol
Biological Activity Overview
Research indicates that fluorenyl derivatives can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some fluorenone derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .
- Antiproliferative Effects : Certain compounds in this class act as inhibitors of type I topoisomerase, suggesting potential applications in cancer treatment .
- Antioxidant Properties : Fluorenone derivatives are noted for their antioxidant activity, which can contribute to their therapeutic effects in oxidative stress-related conditions .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorenone derivatives that target InhA in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
- Receptor Modulation : Its structural components may allow it to interact with specific receptors or proteins involved in cell signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties suggest it may mitigate oxidative damage in cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of fluorenyl derivatives:
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C26H24N2O5/c29-23(28-24(25(30)31)17-8-2-1-3-9-17)14-15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
FDLWZMIGFNTTSI-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















